molecular formula C10H21Cl2N3S B13647068 [(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride

[(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride

Cat. No.: B13647068
M. Wt: 286.3 g/mol
InChI Key: DMSABGSMZJOLNO-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride typically involves the reaction of 2-aminothiazole with triethylamine in the presence of hydrochloric acid . The reaction conditions often include:

    Solvent: Dichloromethane or ethanol

    Temperature: Room temperature

    Reaction Time: Several hours

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters to ensure high purity and yield. The compound is often produced in high and ultra-high purity forms, suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

[(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride undergoes several types of chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Can be reduced to form thiols or thioethers.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides or acyl chlorides

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and thioethers, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

[(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylthiazole
  • 2-Amino-1,3-thiazole
  • 4-Methyl-1,3-thiazole

Uniqueness

[(2-Amino-1,3-thiazol-4-yl)methyl]triethylazanium hydrochloride chloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its triethylazanium group enhances its solubility and reactivity compared to other thiazole derivatives .

Properties

Molecular Formula

C10H21Cl2N3S

Molecular Weight

286.3 g/mol

IUPAC Name

(2-amino-1,3-thiazol-4-yl)methyl-triethylazanium;chloride;hydrochloride

InChI

InChI=1S/C10H20N3S.2ClH/c1-4-13(5-2,6-3)7-9-8-14-10(11)12-9;;/h8H,4-7H2,1-3H3,(H2,11,12);2*1H/q+1;;/p-1

InChI Key

DMSABGSMZJOLNO-UHFFFAOYSA-M

Canonical SMILES

CC[N+](CC)(CC)CC1=CSC(=N1)N.Cl.[Cl-]

Origin of Product

United States

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